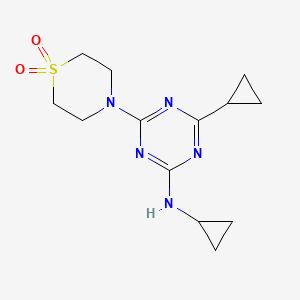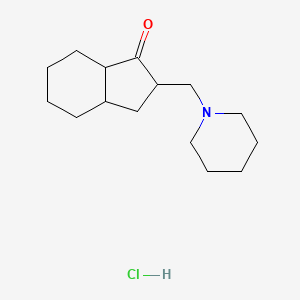
2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride is a chemical compound with the molecular formula C15H20ClNO It is a derivative of 1-indanone and contains a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride typically involves the reaction of 1-indanone with piperidine under specific conditions. One common method is the Michael addition reaction, where 1-indanone is reacted with piperidine in the presence of a base to form the desired product . The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: A precursor in the synthesis of 2-(1-Piperidinomethyl)hexahydro-1-indanone hydrochloride.
Piperidine: A component of the compound, known for its use in various chemical reactions.
Donepezil hydrochloride: A related compound used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its specific structure, which combines the indanone and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
88364-37-8 |
|---|---|
Fórmula molecular |
C15H26ClNO |
Peso molecular |
271.82 g/mol |
Nombre IUPAC |
2-(piperidin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c17-15-13(11-16-8-4-1-5-9-16)10-12-6-2-3-7-14(12)15;/h12-14H,1-11H2;1H |
Clave InChI |
OEWKEJJXLXAIFE-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CC3CCCCC3C2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


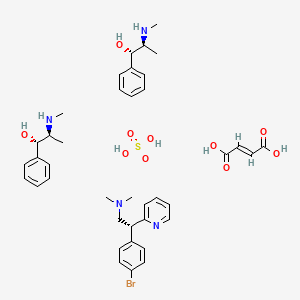
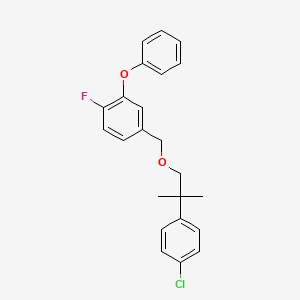

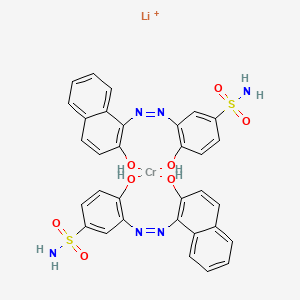
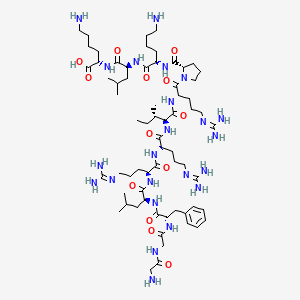
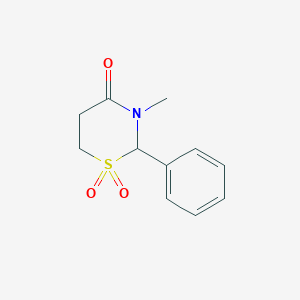
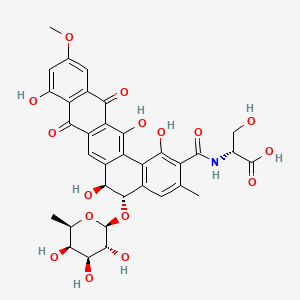
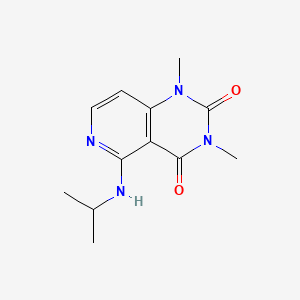
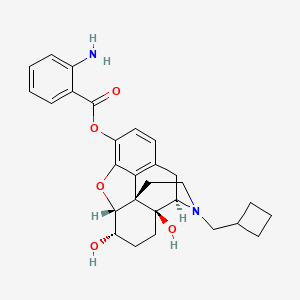
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
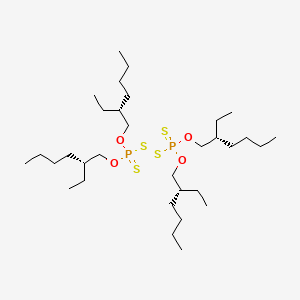
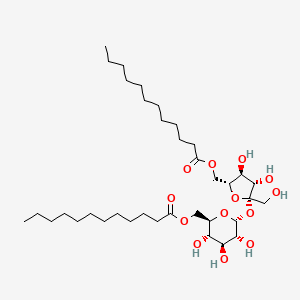
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
